REACTION_CXSMILES
|
[Cl-].[Cl:2][CH:3]=[N+:4]([CH3:6])[CH3:5].C([Si](C(C)C)(C(C)C)[N:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1)(C)C>C(Cl)Cl>[Cl-:2].[CH3:5][N+:4]([CH3:6])=[CH:3][C:13]1[CH:14]=[CH:15][NH:11][CH:12]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].ClC=[N+](C)C
|
Name
|
|
Quantity
|
6.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Si](N1C=CC=C1)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Afterwards the mixture is cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered
|
Type
|
WASH
|
Details
|
washed with diethylether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C[N+](=CC1=CNC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.67 g | |
YIELD: CALCULATEDPERCENTYIELD | 127.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |